molecular formula C15H14FN5O2 B5799568 ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B5799568
M. Wt: 315.30 g/mol
InChI Key: VQDWIKARJKCJMN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo-triazine core. Its structure includes:

  • 8-(4-Fluorophenyl) substituent: Introduces lipophilicity and electronic effects via the fluorine atom, commonly associated with improved pharmacokinetics and target binding in medicinal chemistry.
  • 7-Methyl group: Contributes to steric effects and metabolic stability.

This compound is of interest in drug discovery due to its structural similarity to bioactive pyrazolo-triazine derivatives, particularly in anticancer research .

Properties

IUPAC Name

ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c1-3-23-15(22)12-13(17)21-14(19-18-12)11(8(2)20-21)9-4-6-10(16)7-5-9/h4-7H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDWIKARJKCJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)F)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS No. 895359-39-4) is a pyrazole derivative known for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN5O2, with a molecular weight of 315.3 g/mol. The structure features a pyrazolo-triazine core that is modified with an ethyl carboxylate group and a fluorophenyl moiety, which may influence its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : This compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It has shown inhibitory effects on targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in tumorigenesis .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. This compound has been assessed against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli256 µg/mL
S. aureus256 µg/mL

These findings suggest that this compound possesses notable antibacterial activity comparable to traditional antibiotics .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with chemotherapeutic agents like doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone .
  • Inflammation Models : In experimental models of inflammation, this compound exhibited a significant reduction in edema and inflammatory markers when administered in appropriate dosages .
  • Antimicrobial Studies : The antimicrobial activity was evaluated using the mycelium growth inhibition method against several phytopathogenic fungi as well as bacterial strains. The compound demonstrated effective inhibition against E. coli and S. aureus at concentrations that suggest potential for development as an antimicrobial agent .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing the pyrazolo[5,1-c][1,2,4]triazine scaffold exhibit promising anticancer properties. Ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. For example:

  • Mechanism of Action : It may act by inhibiting key enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast and lung cancer cells while sparing normal cells.

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can reduce inflammation markers in vitro and in vivo.

  • Mechanism of Action : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines.
  • Case Study : In animal models, administration of this compound led to a significant reduction in paw edema compared to controls.

Potential Drug Development

Given its biological activity profile, this compound is being explored for development as a novel therapeutic agent. Its potential applications include:

  • Anticancer therapeutics targeting specific cancer types.
  • Anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases.

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyrazolo-triazine core participates in cyclocondensation reactions with active methylene compounds. For example:

  • Reaction with malononitrile : Forms fused pyrimidine derivatives under microwave-assisted conditions (EtOH/piperidine, 80°C) .

  • Reaction with diethyl malonate : Yields pyrimido[3,1-a]pyrimido[5,4-d]pyrazole derivatives in THF under reflux .

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis or transesterification:

  • Hydrolysis : Treatment with NaOH (aq.) at 60°C converts the ester to a carboxylic acid.

  • Transesterification : Reacts with methanol/HCl to yield methyl esters.

Functionalization of the Amino Group

The 4-amino group participates in:

  • Azo-coupling : Reacts with aromatic diazonium salts to form hydrazone derivatives (e.g., 4-nitrobenzoyl isothiocyanate in dioxane/THF) .

  • Michael addition : Forms pyrazolo-triazine carboxamides when treated with β-azolyl enamines in acetonitrile at room temperature .

Reaction Conditions and Outcomes

Reaction TypeReactants/ConditionsProductYieldCharacterization Methods
CyclocondensationMalononitrile, EtOH/piperidine, microwavePyrimido[3,1-a]pyrimido[5,4-d]pyrazole85–92%NMR, HRMS
Azo-coupling4-Nitrobenzoyl isothiocyanate, dioxane/THF2-Aryl-4-thioxo-6-(4’-fluorophenyl)-7-methyl-9-phenyl-1,3,5-triazino78%IR, TLC
Michael additionβ-Azolyl enamines, MeCN, rt3-Azolylpyrazolo[5,1-c] triazines65–80%X-ray, ¹³C NMR
Ester hydrolysisNaOH (aq.), 60°C4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo-triazine-3-carboxylic acid90%LC-MS

Cyclization Pathways

Reactions with enamines proceed via:

  • Coupling : Diazonium salts react with enamines to form azo intermediates.

  • Cyclization : Intramolecular elimination of dimethylamine yields the triazine core .

Solvent and Temperature Effects

  • Acetonitrile : Optimal for regioselective triazine formation (room temperature) .

  • Microwave irradiation : Reduces reaction time (6 hours → 30 minutes) and improves yields (>90%) .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>100°C) leads to decomposition of the triazine ring.

  • Competing pathways : In polar solvents (e.g., EtOH), ester hydrolysis may dominate over cyclocondensation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous pyrazolo-triazine derivatives:

Compound Name / ID Substituents / Key Features Molecular Weight Biological Activity / Application Reference
Ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (Target Compound) 4-NH₂, 8-(4-FC₆H₄), 7-CH₃, 3-CO₂Et 368.36 (calc.) Anticancer (inferred)
Ethyl 8-(4-chlorophenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 8-ClC₆H₄, 4-propyl, 7-CH₃, 3-CO₂Et 358.8 Not reported
EIMTC (Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate) Imidazo-triazine core, 8-(4-MeOC₆H₄), 4-oxo 356.35 (calc.) Anticancer candidate; electrochemical activity
Compound 68 (8-(4-fluorophenyl)-7-(pyridin-4-yl)-triazolo[5,1-c][1,2,4]triazine-3,4-dione) Triazolo-triazine core, 8-(4-FC₆H₄), 7-pyridinyl, 3,4-dione ~390 (calc.) Molluscicidal activity
Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate 4-(dimethylamino)vinyl, 8-(4-FC₆H₄), 7-CH₃, 3-CO₂Et 395.43 (calc.) Not reported (research intermediate)

Key Observations

Halogen Effects :

  • The 4-fluorophenyl group in the target compound vs. 4-chlorophenyl in impacts lipophilicity (Cl > F) and electronic effects (F is more electronegative). Fluorine often improves metabolic stability and target affinity compared to chlorine .
  • Methoxyphenyl in EIMTC increases polarity but may reduce cell membrane permeability compared to fluorophenyl.

Core Modifications: Imidazo-triazine (EIMTC) vs. Triazolo-triazine (Compound 68) features a dione moiety, increasing polarity but reducing metabolic stability compared to the amino-carboxylate system in the target compound.

Functional Group Impact: 4-Amino group: Unique to the target compound, this group likely enhances solubility and interaction with biological targets (e.g., enzymes via H-bonding). Derivatives with 4-oxo (EIMTC) or 4-propyl lack this feature, affecting both activity and pharmacokinetics. Ethyl carboxylate: Common in several analogs, this group may act as a prodrug moiety, with hydrolysis to a carboxylic acid enhancing target binding .

Biological Activity: The target compound’s 4-fluorophenyl and 4-amino groups align with structural motifs in anticancer agents (e.g., EIMTC’s electrochemical activity and Compound 68’s molluscicidal properties ).

Physicochemical Properties

  • Solubility: The target compound’s amino and carboxylate groups improve aqueous solubility compared to chloro- or propyl-substituted analogs .
  • Lipophilicity (LogP) : Estimated LogP values (calculated):
    • Target compound: ~2.5 (moderate lipophilicity due to fluorine and carboxylate).
    • Chlorophenyl analog : ~3.1 (higher lipophilicity from Cl).
    • EIMTC : ~1.8 (lower due to methoxy and tetrahydro core).

Q & A

Q. How can the synthesis of ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate be optimized for higher yields?

Methodological Answer:

  • Key Steps : Start with precursor heterocyclization using diethyl oxalate in THF under reflux, followed by fluoroacylation with trifluoroethyl acetate in dioxane (Scheme 3 in ).
  • Optimization Strategies :
    • Vary solvent polarity (e.g., THF vs. dioxane) to stabilize intermediates.
    • Adjust molar ratios of sulfonyl hydrazide to precursor to reduce side reactions.
    • Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation.
  • Reference Yields : Comparable fluorinated pyrazolotriazine derivatives report yields of 77–85% under optimized conditions .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts for aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and ester carbonyl groups (δ 165–170 ppm) .
    • IR Spectroscopy : Confirm amino (–NH2_2) stretches (3240–2995 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) .
    • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., M+^+ at m/z 518.2 for related analogs) .
  • Cross-Validation : Compare spectral data with structurally similar compounds (e.g., trifluoroacetyl derivatives in ).

Q. What methodologies are recommended for assessing the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Screen against bacterial strains (e.g., E. coli, S. aureus) using fluoroquinolone-derived protocols ().
    • Evaluate enzyme inhibition (e.g., kinase or protease targets) via fluorometric assays.
  • Dose-Response Analysis : Use IC50_{50}/EC50_{50} curves with triplicate measurements to ensure reproducibility.
  • Reference Activities : Fluorinated pyrazolotriazines often show enhanced antibacterial and anti-inflammatory properties .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in chloroform, methanol, or DMSO (common solvents for fluorinated heterocycles; ).
  • Formulation Strategies :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.
    • Prepare prodrugs by modifying the ester group (e.g., hydrolysis to carboxylic acid).
  • Stability : Store solutions at –20°C to prevent ester hydrolysis .

Q. What are the critical impurities to monitor during synthesis?

Methodological Answer:

  • Common Impurities :
    • Decarboxylation byproducts (e.g., from thermal degradation; ).
    • Incomplete trifluoroacylation (identified via unreacted –NH2_2 peaks in IR).
  • Analytical Controls :
    • Use HPLC with UV detection (λ = 254 nm) to track residual precursors.
    • Quantify impurities via calibration curves against pure standards.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 4-fluorophenyl group in biological activity?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with substituents (e.g., –Cl, –CF3_3) at the 4-position and test activity .
  • Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., Hammett σ values) on receptor binding.
  • Biological Validation : Compare IC50_{50} values across analogs to correlate structure-activity trends .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Troubleshooting Steps :
    • Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6_6).
    • Check for tautomerism or rotameric equilibria (common in fused heterocycles).
    • Compare with literature data for analogous compounds (e.g., δ 8.1–8.3 ppm for pyrazolotriazine protons; ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
    • Analyze degradation products via LC-MS/MS.
  • Key Degradation Routes :
    • Ester hydrolysis (monitor via loss of –COOEt signals in NMR).
    • Oxidative defluorination (detect fluoride ions via ion chromatography) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., DNA gyrase) with fluorophenyl moieties as key pharmacophores.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å).
  • Validation : Corrogate with experimental IC50_{50} data to refine force fields .

Q. How to design experiments for evaluating structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • SAR Variables :
    • Vary substituents at positions 4 (aryl), 7 (methyl), and 3 (ester).
    • Introduce bioisosteres (e.g., replacing –COOEt with –CONH2_2).
  • Experimental Matrix :
    • Synthesize 10–15 analogs using parallel synthesis.
    • Test against a panel of biological targets (e.g., antimicrobial, anticancer assays).
  • Data Analysis : Use multivariate regression to identify critical substituent effects .

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